molecular formula C22H16ClFN4O B12207762 2-[(3-chlorophenyl)amino]-3-{[(2-fluorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-chlorophenyl)amino]-3-{[(2-fluorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12207762
M. Wt: 406.8 g/mol
InChI Key: GNAKGEWACAHPMK-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)amino]-3-{[(2-fluorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, substituted with chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)amino]-3-{[(2-fluorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)amino]-3-{[(2-fluorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-[(3-chlorophenyl)amino]-3-{[(2-fluorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)amino]-3-{[(2-fluorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

Molecular Formula

C22H16ClFN4O

Molecular Weight

406.8 g/mol

IUPAC Name

2-(3-chloroanilino)-3-[(2-fluorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H16ClFN4O/c1-14-6-5-11-28-21(14)27-20(26-16-8-4-7-15(23)12-16)17(22(28)29)13-25-19-10-3-2-9-18(19)24/h2-13,26H,1H3

InChI Key

GNAKGEWACAHPMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3F)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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